Fucosamine

Beschreibung

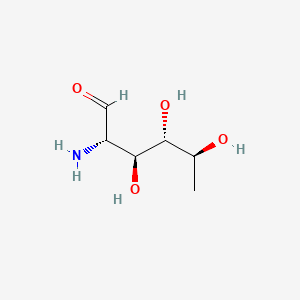

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7577-62-0 |

|---|---|

Molekularformel |

C6H13NO4 |

Molekulargewicht |

163.17 |

IUPAC-Name |

(2S,3S,4R,5S)-2-amino-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5+,6-/m0/s1 |

InChI-Schlüssel |

NTBYIQWZAVDRHA-KCDKBNATSA-N |

SMILES |

CC(C(C(C(C=O)N)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fucosamine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of D-Fucosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-fucosamine (2-amino-2,6-dideoxy-D-galactose) is a rare amino sugar of significant interest due to its presence in the lipopolysaccharides and teichoic acids of various pathogenic bacteria. Its unique structure makes it a key target for the development of novel antibacterial vaccines and therapeutics. This technical guide provides an in-depth overview of the discovery, isolation from natural sources, and chemical synthesis of D-fucosamine. Detailed experimental protocols for both isolation and a validated de novo synthetic route are presented, alongside a comprehensive summary of its physicochemical and spectroscopic properties. Furthermore, this guide illustrates the biosynthetic pathway of the related L-fucosamine to provide a framework for understanding the biogenesis of this important monosaccharide.

Discovery and Natural Occurrence

D-Fucosamine was first identified as a component of the specific polysaccharide of the Gram-negative bacterium Chromobacterium violaceum[1]. Subsequent research has confirmed its presence in the cell wall teichuronic acid of the alkalophilic Bacillus strain C-125[2]. These discoveries highlighted D-fucosamine as a constituent of bacterial cell surface glycans, which are crucial for bacterial survival, pathogenesis, and interaction with the host immune system.

Isolation from Natural Sources

The isolation of D-fucosamine from its natural sources is a multi-step process involving the extraction and hydrolysis of bacterial polysaccharides, followed by chromatographic purification of the resulting monosaccharides.

Experimental Protocol: Isolation from Chromobacterium violaceum

This protocol is based on the methods described in the initial discovery of D-fucosamine.

2.1.1. Extraction of the Specific Polysaccharide:

-

Cultivate Chromobacterium violaceum (NCTC 7917) in a suitable liquid medium and harvest the bacterial cells by centrifugation.

-

Wash the cells with saline and then extract the crude polysaccharide with a suitable method, such as the hot phenol-water extraction.

-

Precipitate the polysaccharide from the aqueous phase by the addition of cold ethanol (B145695) or acetone.

-

Collect the crude polysaccharide by centrifugation and dry the pellet.

2.1.2. Acid Hydrolysis:

-

Hydrolyze the purified polysaccharide with 2 N hydrochloric acid at 100°C for 2-4 hours. The optimal time should be determined empirically to maximize the yield of the amino sugar while minimizing degradation.

-

Remove the insoluble material by filtration or centrifugation.

-

Neutralize the hydrolysate with a suitable base, such as sodium hydroxide (B78521) or an anion-exchange resin in the hydroxide form.

2.1.3. Purification by Chromatography:

-

Paper Chromatography:

-

Apply the concentrated and neutralized hydrolysate to Whatman No. 1 chromatography paper.

-

Develop the chromatogram using a solvent system such as n-butanol-pyridine-water (6:4:3, v/v/v).

-

Visualize the amino sugars by spraying with a ninhydrin (B49086) solution and heating. D-fucosamine can be identified by its Rf value relative to known standards.

-

-

Ion-Exchange Chromatography:

-

For larger scale purification, apply the neutralized hydrolysate to a column of a cation-exchange resin (e.g., Dowex 50 in the H+ form).

-

Wash the column with water to remove neutral sugars.

-

Elute the amino sugars with a gradient of hydrochloric acid (e.g., 0.1 N to 2 N).

-

Collect fractions and analyze for the presence of D-fucosamine using paper chromatography or other analytical methods.

-

-

Cellulose (B213188) Column Chromatography:

-

Further purify the D-fucosamine-containing fractions by partition chromatography on a cellulose column, eluting with a solvent system like n-butanol-acetic acid-water.

-

Experimental Protocol: Isolation from Bacillus sp. Teichoic Acids

This protocol is adapted from studies on the cell wall components of Bacillus species.

2.2.1. Preparation of Bacterial Cell Walls:

-

Grow the Bacillus strain (e.g., C-125) and harvest the cells.

-

Disrupt the cells using mechanical means (e.g., sonication or bead beating) and isolate the cell walls by differential centrifugation.

2.2.2. Extraction and Hydrolysis of Teichoic Acids:

-

Extract the wall teichoic acids from the isolated cell walls using cold trichloroacetic acid (TCA) or dilute sodium hydroxide[3][4].

-

Hydrolyze the extracted teichoic acid with 2-4 N hydrochloric acid at 100°C for 4-6 hours to cleave the glycosidic and phosphodiester bonds[3][4].

-

Neutralize the hydrolysate as described in section 2.1.2.

2.2.3. Purification:

-

Follow the chromatographic purification steps outlined in section 2.1.3, utilizing ion-exchange and potentially cellulose column chromatography to isolate D-fucosamine from other cell wall components[2].

De Novo Chemical Synthesis

Due to the low abundance and challenging isolation from natural sources, de novo chemical synthesis provides a reliable and scalable alternative for obtaining D-fucosamine. A well-established route starts from the commercially available L-Garner aldehyde.

Experimental Workflow: De Novo Synthesis of D-Fucosamine

Caption: Workflow for the de novo synthesis of D-fucosamine.

Experimental Protocol: Key Synthetic Steps

3.2.1. Chelation-Controlled Propargylation of L-Garner Aldehyde:

-

Dissolve L-Garner aldehyde in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78°C.

-

Add propargylmagnesium bromide solution dropwise to the cooled solution.

-

Stir the reaction mixture at -78°C for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.2.2. E-Selective Alkyne Reduction:

-

Dissolve the product from the previous step in an anhydrous solvent like diethyl ether.

-

Add a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) solution dropwise at a low temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction mixture appropriately to isolate the E-allylic alcohol.

3.2.3. Dihydroxylation:

-

Dissolve the protected allylic alcohol in a mixture of t-butanol and water.

-

Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

-

Add a catalytic amount of osmium tetroxide (OsO4).

-

Stir the reaction at room temperature until the dihydroxylation is complete.

-

Quench the reaction with sodium sulfite.

-

Extract the product, dry, and purify by column chromatography.

3.2.4. Final Deprotection:

-

The final deprotection steps will depend on the protecting groups used in the synthesis. This may involve acid- or base-catalyzed hydrolysis or hydrogenolysis to remove benzyl-type protecting groups.

Data Presentation

Physicochemical Properties of D-Fucosamine

| Property | Value | Reference |

| Molecular Formula | C6H13NO4 | |

| Molecular Weight | 163.17 g/mol | |

| Melting Point | Not consistently reported | |

| Specific Rotation ([α]D) | Varies with conditions |

Spectroscopic Data

| Technique | Key Features |

| 1H NMR | Characteristic signals for the methyl group (doublet), anomeric proton, and other sugar ring protons. |

| 13C NMR | Signals corresponding to the six carbon atoms, including the anomeric carbon, the methyl carbon, and the carbon bearing the amino group. |

| Mass Spectrometry (MS) | Expected [M+H]+ at m/z 164.0917. Fragmentation pattern will show loss of water and other characteristic fragments. |

Biological Significance and Signaling Pathways

D-fucosamine is a key component of bacterial surface polysaccharides, which are often involved in virulence and interactions with the host. While a specific signaling pathway directly initiated by D-fucosamine in host cells is not well-defined, its presence in bacterial antigens is critical for immune recognition.

The biosynthesis of the nucleotide-activated form of the related L-fucosamine, UDP-N-acetyl-L-fucosamine, has been well-characterized in Pseudomonas aeruginosa. This pathway serves as a valuable model for understanding the enzymatic steps that could be involved in the biosynthesis of D-fucosamine.

Biosynthetic Pathway of UDP-N-acetyl-L-fucosamine in P. aeruginosa

Caption: Biosynthesis of UDP-N-acetyl-L-fucosamine.

This pathway starts from the common precursor UDP-N-acetyl-D-glucosamine and involves a series of enzymatic reactions including dehydration, epimerization, and reduction to yield the final product[5]. It is plausible that a similar enzymatic machinery exists for the synthesis of UDP-D-fucosamine from a D-sugar precursor in the bacteria that produce it.

Conclusion

D-fucosamine remains a challenging but highly valuable target for chemical and biological research. The protocols and data presented in this guide offer a comprehensive resource for its isolation, synthesis, and characterization. Further investigation into the biosynthesis and biological roles of D-fucosamine will be crucial for the development of novel antibacterial agents and carbohydrate-based vaccines.

References

- 1. The isolation of d-fucosamine from the specific polysaccharide of Chromobacterium violaceum (NCTC 7917) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presence of fucosamine in teichuronic acid of the alkalophilic Bacillus strain C-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Scarce Natural Reservoirs of L-Fucosamine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide released today consolidates the current scientific understanding of the natural sources of L-fucosamine, a rare amino sugar of significant interest in drug development and glycobiology. This document provides researchers, scientists, and drug development professionals with an in-depth overview of the limited natural occurrences of this monosaccharide, focusing on its presence in bacterial surface glycans.

This guide details the primary natural sources of L-fucosamine, presents available data on its location within bacterial polysaccharides, and outlines the biosynthetic pathway for its precursor, providing a critical resource for researchers working in this specialized field.

Confirmed Natural Sources of L-Fucosamine

Current research has identified L-fucosamine as a constituent of the surface polysaccharides of a select group of pathogenic bacteria. Its presence is primarily documented in the O-antigen of lipopolysaccharide (LPS) and in capsular polysaccharides (CPS). These macromolecules play crucial roles in the interaction of bacteria with their environment and hosts, including mediating virulence and providing protection from the immune system.

The most well-characterized sources of L-fucosamine are:

-

Pseudomonas aeruginosa serotype O11: L-fucosamine is a component of the O-antigen portion of the lipopolysaccharide of this specific serotype.[1]

-

Staphylococcus aureus serotypes 5 and 8: The capsular polysaccharides of these clinically significant serotypes contain L-fucosamine as part of their repeating trisaccharide units.[1][2][3]

It is important to note that the literature strongly indicates that L-fucosamine is not abundant in nature, and its isolation from these bacterial sources for research or commercial purposes is not a common practice. Instead, the scientific community largely relies on the de novo chemical synthesis of L-fucosamine and its derivatives to obtain sufficient quantities for experimental work.

Quantitative Data on L-Fucosamine Occurrence

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of L-fucosamine in its natural sources. To date, there are no published studies that provide specific concentrations or yields of L-fucosamine from bacterial cultures. The focus of research has been on the structural elucidation of the polysaccharides in which it is found, rather than on quantifying this specific monosaccharide.

Table 1: Presence of L-Fucosamine in Confirmed Natural Sources

| Organism | Serotype(s) | Polysaccharide Type | Location of L-Fucosamine | Quantitative Data |

| Pseudomonas aeruginosa | O11 | Lipopolysaccharide (LPS) | O-antigen side chain | Not Reported |

| Staphylococcus aureus | 5 and 8 | Capsular Polysaccharide (CPS) | Trisaccharide repeating unit of the capsule.[2][3] In serotype 8, it is specifically N-acetyl-α-L-fucosamine within the repeating unit. | Not Reported |

Experimental Protocols

The available scientific literature does not contain detailed experimental protocols for the extraction and purification of L-fucosamine from its natural bacterial sources for preparative purposes. The analytical methods used to identify its presence within polysaccharides typically involve the following steps, aimed at structural characterization rather than isolation of the monosaccharide itself:

-

Cultivation of Bacteria: Growth of Pseudomonas aeruginosa serotype O11 or Staphylococcus aureus serotype 5 or 8 in appropriate liquid culture media.

-

Isolation of Polysaccharide:

-

For LPS: Hot phenol-water extraction is a common method for isolating LPS from Gram-negative bacteria like P. aeruginosa.

-

For CPS: Methods for isolating capsular polysaccharides from S. aureus often involve enzymatic digestion of the cell wall followed by chromatographic purification.

-

-

Hydrolysis of Polysaccharide: The purified polysaccharide is subjected to strong acid hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid) to break the glycosidic linkages and release the constituent monosaccharides.

-

Derivatization and Analysis: The resulting monosaccharides are typically derivatized (e.g., to alditol acetates) and then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and linkage analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also extensively used on the intact polysaccharide to determine the structure of the repeating units, including the presence and linkages of L-fucosamine.[1]

Biosynthesis of L-Fucosamine Precursor

The biosynthesis of L-fucosamine proceeds via its nucleotide-activated precursor, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). The pathway for the synthesis of UDP-L-FucNAc has been elucidated in Pseudomonas aeruginosa and involves a series of enzymatic reactions starting from the common precursor UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc).[1]

The key enzymes involved in this biosynthetic pathway are:

-

WbjB: A bifunctional enzyme that catalyzes the C-4,6 dehydration and C-5 epimerization of UDP-D-GlcNAc.[1]

-

WbjC: A bifunctional enzyme responsible for C-3 epimerization and C-4 reduction.[1]

-

WbjD: A C-2 epimerase that converts the intermediate UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc) into the final product, UDP-N-acetyl-L-fucosamine.[1]

Below is a diagram illustrating the biosynthetic pathway of UDP-N-acetyl-L-fucosamine.

The following diagram illustrates the experimental workflow for the identification of L-fucosamine in bacterial polysaccharides.

References

- 1. Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Staphylococcus aureus polysaccharide capsule and Efb-dependent fibrinogen shield act in concert to protect against phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus Strains That Express Serotype 5 or Serotype 8 Capsular Polysaccharides Differ in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fucosamine Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucosamine and its N-acetylated form, N-acetyl-L-fucosamine (L-FucNAc), are crucial components of the surface polysaccharides of several pathogenic bacteria. These structures, including the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria and capsular polysaccharides (CPs) in Gram-positive bacteria, play a significant role in host-pathogen interactions, immune evasion, and biofilm formation. The biosynthesis of the activated sugar nucleotide precursor, UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc), is a key metabolic pathway essential for the synthesis of these surface glycans. This guide provides a detailed technical overview of the fucosamine biosynthesis pathway in bacteria, with a focus on the well-characterized systems in Pseudomonas aeruginosa and Staphylococcus aureus. Understanding this pathway is critical for the development of novel anti-infective agents that target bacterial virulence.

The Core this compound Biosynthesis Pathway

The biosynthesis of UDP-L-FucNAc originates from the readily available precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The pathway involves a series of enzymatic modifications, including dehydration, epimerization, and reduction, catalyzed by a conserved set of enzymes. While the overall transformation is similar across different bacterial species, the nomenclature of the enzymes often varies.

Pathway in Pseudomonas aeruginosa

In P. aeruginosa serotype O11, the biosynthesis of UDP-L-FucNAc is carried out by three enzymes encoded by the wbj gene cluster: WbjB, WbjC, and WbjD.[1]

The reaction sequence is as follows:

-

UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc): This conversion is a multi-step process catalyzed by the bifunctional enzymes WbjB and WbjC. WbjB first catalyzes a C-4, C-6 dehydration of UDP-GlcNAc, followed by a C-5 epimerization.[1] WbjC then performs a C-3 epimerization and a subsequent reduction at C-4 to yield UDP-L-PneNAc.[1]

-

UDP-L-PneNAc to UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc): The final step is a C-2 epimerization of UDP-L-PneNAc, catalyzed by the enzyme WbjD, to produce the final product, UDP-L-FucNAc.[1]

Pathway in Staphylococcus aureus

In S. aureus serotypes 5 and 8, the biosynthesis of UDP-L-FucNAc is catalyzed by enzymes encoded by the cap5 or cap8 operon, which are homologous to the wbj genes of P. aeruginosa. The key enzymes are CapE, CapF, and CapG.

The pathway proceeds through the following steps:

-

UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-TalNAc): The initial conversion is carried out by the sequential action of CapE and CapF.

-

UDP-L-TalNAc to UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc): The final C-2 epimerization is catalyzed by CapG.

Enzymology and Kinetics of the this compound Biosynthesis Pathway

| Enzyme (Organism) | EC Number | Substrate(s) | Product(s) | Km | kcat | kcat/Km | Optimal pH | Optimal Temp. (°C) |

| WbjB (P. aeruginosa) | N/A | UDP-GlcNAc | UDP-2-acetamido-2,6-dideoxy-L-xylo-4-hexulose | Data not available | Data not available | Data not available | Data not available | Data not available |

| WbjC (P. aeruginosa) | 1.1.1.367 | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose, NADPH/NADH | UDP-2-acetamido-2,6-dideoxy-L-talose, NADP+/NAD+ | Data not available | Data not available | Data not available | Data not available | Data not available |

| WbjD (P. aeruginosa) | N/A | UDP-2-acetamido-2,6-dideoxy-L-talose | UDP-L-FucNAc | Data not available | Data not available | Data not available | Data not available | Data not available |

| CapE (S. aureus) | N/A | UDP-GlcNAc | UDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexulose | Data not available | Data not available | Data not available | Data not available | Data not available |

| CapF (S. aureus) | N/A | UDP-2-acetamido-2,6-dideoxy-L-arabino-4-hexulose, NADPH | UDP-L-TalNAc, NADP+ | Data not available | Data not available | Data not available | Data not available | Data not available |

| CapG (S. aureus) | N/A | UDP-L-TalNAc | UDP-L-FucNAc | Data not available | Data not available | Data not available | Data not available | Data not available |

N/A: Not available in the searched literature.

Genetic Regulation of the this compound Biosynthesis Pathway

The expression of the genes involved in this compound biosynthesis is tightly regulated, often as part of the larger regulatory networks controlling the production of surface polysaccharides.

Regulation in Pseudomonas aeruginosa

The regulation of the wbj operon in P. aeruginosa is less well-characterized compared to the cap operon in S. aureus. It is likely integrated into the complex regulatory networks that control O-antigen biosynthesis, which are known to be influenced by various environmental signals and global regulators of virulence.

Regulation in Staphylococcus aureus

The expression of the cap5 and cap8 operons in S. aureus is under the control of multiple global regulators, including agr and sarA.[2] The agr system, a quorum-sensing regulator, acts as a major positive regulator of capsular polysaccharide expression, primarily at the transcriptional level.[2] The sarA locus also influences capsule production, though to a lesser extent than agr.[2]

Furthermore, environmental factors such as carbon dioxide concentration have been shown to modulate the expression of the cap operons.[3] The promoter regions of the cap5 and cap8 operons contain specific sequence elements that are recognized by regulatory proteins, allowing for fine-tuned control of capsule synthesis in response to different host environments.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.

Cloning, Expression, and Purification of Pathway Enzymes

A general workflow for obtaining purified enzymes for biochemical assays is outlined below. This protocol is based on methodologies reported for the purification of CapF from S. aureus.

Detailed Methodology for CapF Purification:

-

Gene Amplification and Cloning: The capF gene is amplified from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites. The PCR product is then ligated into an expression vector, such as pET-28a(+), which may add a polyhistidine tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced with an agent like IPTG.

-

Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization. The cell lysate is then centrifuged to pellet cellular debris, yielding a clarified supernatant containing the soluble protein.

-

Chromatographic Purification:

-

Affinity Chromatography: If a His-tag is used, the clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.

-

Ion-Exchange Chromatography: Further purification can be achieved using anion-exchange chromatography.

-

Size-Exclusion Chromatography: The final purification step often involves size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.

-

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.

Enzyme Assays

Enzyme activity can be monitored by measuring the consumption of substrates or the formation of products over time.

General Assay Conditions:

-

Buffer: A suitable buffer with an optimal pH for the enzyme should be used (e.g., Tris-HCl or phosphate (B84403) buffer).

-

Substrates: The assay mixture will contain the specific UDP-sugar substrate for the enzyme being tested. For oxidoreductases like WbjC and CapF, a nicotinamide (B372718) cofactor (NADH or NADPH) is also required.

-

Enzyme: The reaction is initiated by the addition of a known amount of the purified enzyme.

-

Temperature: Reactions are typically carried out at a constant, optimal temperature.

Detection Methods:

-

Spectrophotometry: For reactions involving NADH or NADPH, the change in absorbance at 340 nm can be monitored to determine the reaction rate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the UDP-sugar substrates and products. Anion-exchange or reversed-phase chromatography with UV detection (at ~262 nm for the uracil (B121893) ring) can be employed.

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for highly sensitive and specific detection and identification of the reaction components.

Analysis of Pathway Intermediates by HPLC

Sample Preparation:

-

Bacterial cultures are grown to the desired phase.

-

Metabolites are extracted from the cells, often using a cold solvent extraction method (e.g., with acetonitrile/water or chloroform/methanol/water).

-

The extracts are clarified by centrifugation to remove insoluble material.

HPLC Conditions:

-

Column: Anion-exchange columns are commonly used for the separation of negatively charged UDP-sugars.

-

Mobile Phase: A gradient of a salt buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is typically used for elution.

-

Detection: UV detection at approximately 262 nm is used to monitor the elution of the UDP-sugars.

Significance in Drug Development

The enzymes of the this compound biosynthesis pathway are attractive targets for the development of novel antibacterial agents. Since this pathway is essential for the synthesis of key virulence factors and is generally absent in humans, inhibitors of these enzymes are expected to have high specificity and low toxicity. Targeting this pathway could lead to the development of anti-virulence drugs that disarm bacteria without directly killing them, potentially reducing the selective pressure for the development of resistance.

Conclusion

The this compound biosynthesis pathway is a critical metabolic route in many pathogenic bacteria, leading to the production of the essential precursor for important surface polysaccharides. The pathway is well-conserved, involving a series of enzymatic reactions that convert UDP-GlcNAc to UDP-L-FucNAc. While the core enzymatic steps have been elucidated in model organisms like P. aeruginosa and S. aureus, further research is needed to fully characterize the kinetic properties of all the pathway enzymes and to unravel the intricacies of their regulation. A deeper understanding of this pathway will undoubtedly pave the way for the development of novel and targeted therapies to combat bacterial infections.

References

- 1. Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Staphylococcus aureus Capsular Polysaccharide Expression by agr and sarA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Staphylococcus aureus Type 5 and Type 8 Capsular Polysaccharides by CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promoter Analysis of the cap8 Operon, Involved in Type 8 Capsular Polysaccharide Production in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fucosamine in the Biology and Pathogenicity of Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics and its ability to form resilient biofilms. The bacterium's cell surface is adorned with a complex array of glycans that play a crucial role in its interaction with the environment and the host. Among these are the amino sugars, L-fucosamine (2-amino-2,6-dideoxy-L-galactose) and D-fucosamine (2-amino-2,6-dideoxy-D-galactose), which are integral components of two key virulence-associated structures: the lipopolysaccharide (LPS) O-antigen and the type IV pilin (B1175004), respectively. This technical guide provides an in-depth exploration of the biological roles of L-fucosamine and D-fucosamine in P. aeruginosa, with a focus on their biosynthesis, their impact on virulence and antibiotic resistance, and the experimental methodologies used to study them.

L-Fucosamine: A Key Component of the Lipopolysaccharide O-Antigen

L-fucosamine is a constituent of the O-specific antigen (OSA) of the LPS in certain P. aeruginosa serotypes, such as O11.[1] The O-antigen is the outermost part of the LPS molecule and is a major determinant of the bacterium's serological specificity and its interaction with the host immune system. The presence and structure of the O-antigen are critical for virulence, contributing to serum resistance and protecting the bacterium from phagocytosis.[2]

Biosynthesis of UDP-N-acetyl-L-fucosamine

The precursor for the incorporation of L-fucosamine into the O-antigen is UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc).[1] The biosynthesis of this nucleotide sugar from the central metabolic intermediate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is a multi-step enzymatic process. In P. aeruginosa serotype O11, this pathway involves three key enzymes: WbjB, WbjC, and WbjD.[1][3]

The proposed biosynthetic pathway is as follows:

-

WbjB , a bifunctional enzyme, catalyzes the C-4,6-dehydration and C-5 epimerization of UDP-GlcNAc to produce two intermediates.[1]

-

WbjC , also a bifunctional enzyme, then acts on the second intermediate, catalyzing C-3 epimerization followed by a reduction at C-4 to yield UDP-2-acetamido-2,6-dideoxy-L-talose (UDP-L-PneNAc).[1]

-

Finally, WbjD , a C-2 epimerase, converts UDP-L-PneNAc to the final product, UDP-L-FucNAc.[1][4]

Caption: Biosynthesis pathway of UDP-N-acetyl-L-fucosamine in P. aeruginosa O11.

Role of L-Fucosamine in Virulence

D-Fucosamine: A Critical Modification of Type IV Pilin

D-fucosamine is found as part of the O-linked glycan that modifies the type IV pilin subunit (PilA) in certain P. aeruginosa strains.[5] Type IV pili are filamentous appendages on the bacterial surface that are essential for a form of surface-associated locomotion known as twitching motility, as well as for adhesion to host cells and biofilm formation. The glycosylation of pilin with D-fucosamine-containing oligosaccharides has a profound impact on these functions.

Impact of Pilin Glycosylation on Motility and Adhesion

Studies on P. aeruginosa strain 1244, which has a trisaccharide glycan containing D-fucosamine, have demonstrated the importance of this post-translational modification. An isogenic mutant unable to glycosylate its pilin exhibited significantly reduced twitching motility, particularly at ionic strengths relevant to host infection sites.[1] This suggests that the glycan is crucial for optimal pilus function in a physiological context. The presence of the pilin glycan also reduces the hydrophobicity of the pilus and the whole bacterial cell, which can influence interactions with surfaces and host components.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the impact of fucosamine-containing glycans on P. aeruginosa physiology.

Table 1: Effect of Pilin Glycosylation on Twitching Motility in P. aeruginosa 1244

| Strain | Ammonium Sulfate Concentration (mM) | Mean Twitching Zone Diameter (cm) ± SD | P-value (vs. Wild-Type) |

| Wild-Type | 0 | 2.8 ± 0.2 | - |

| 20 | 2.9 ± 0.3 | > 0.05 | |

| 40 | 2.8 ± 0.2 | > 0.05 | |

| 60 | 2.9 ± 0.3 | > 0.05 | |

| 1244G7 (non-glycosylated) | 0 | 2.1 ± 0.2 | < 0.001 |

| 20 | 1.8 ± 0.2 | < 0.001 | |

| 40 | 1.5 ± 0.1 | < 0.0001 | |

| 60 | 1.2 ± 0.1 | < 0.0001 | |

| Data adapted from Smedley et al., 2005.[1] |

Experimental Protocols

Protocol 1: Generation of a this compound Biosynthesis Gene Knockout Mutant (e.g., wbjB)

This protocol describes a general method for creating a clean, unmarked gene deletion in P. aeruginosa using two-step allelic exchange, a technique that is widely applicable.

Materials:

-

P. aeruginosa wild-type strain

-

Suicide vector (e.g., pEX18Tc)

-

E. coli cloning strain (e.g., DH5α)

-

E. coli conjugative strain (e.g., SM10)

-

Primers for amplifying upstream and downstream regions of wbjB

-

Restriction enzymes and T4 DNA ligase

-

LB agar (B569324) plates with appropriate antibiotics (e.g., tetracycline (B611298) for P. aeruginosa, carbenicillin (B1668345) for E. coli)

-

LB agar plates with 5% sucrose (B13894) for counter-selection

Procedure:

-

Construct the deletion vector: a. Amplify by PCR the upstream and downstream regions (approx. 500 bp each) flanking the wbjB gene from P. aeruginosa genomic DNA. b. Clone the amplified upstream and downstream fragments into the suicide vector pEX18Tc, ensuring they are ligated together, effectively creating a deletion of the wbjB coding sequence. c. Transform the ligation product into E. coli DH5α and select for transformants on appropriate antibiotic plates. d. Verify the construct by restriction digestion and sequencing.

-

Conjugation: a. Transform the verified deletion vector into the conjugative E. coli strain SM10. b. Perform a biparental mating between the E. coli SM10 donor strain and the recipient P. aeruginosa wild-type strain. c. Select for P. aeruginosa transconjugants (merodiploids) on plates containing an antibiotic to select against E. coli (e.g., irgasan) and the antibiotic for the suicide vector (e.g., tetracycline).

-

Counter-selection for the double-crossover event: a. Inoculate single colonies of the merodiploids into LB broth and grow overnight. b. Plate serial dilutions of the overnight culture onto LB agar plates containing 5% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector backbone through a second crossover event will grow.

-

Verification of the knockout mutant: a. Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector. b. Confirm the deletion of the wbjB gene by PCR using primers flanking the gene and by DNA sequencing.

Caption: Workflow for generating a gene knockout mutant in P. aeruginosa.

Protocol 2: Extraction and Analysis of Lipopolysaccharide (LPS)

This protocol outlines the hot phenol-water method for extracting LPS from P. aeruginosa.

Materials:

-

Overnight culture of P. aeruginosa

-

Phosphate-buffered saline (PBS)

-

Tris-HCl buffer

-

DNase I and RNase A

-

Proteinase K

-

90% (w/v) phenol (B47542) solution

-

Diethyl ether

-

Dialysis tubing (12-14 kDa MWCO)

-

Ultracentrifuge

Procedure:

-

Cell harvesting and lysis: a. Harvest bacterial cells from an overnight culture by centrifugation. b. Wash the cell pellet with PBS and resuspend in Tris-HCl buffer. c. Lyse the cells by sonication or French press.

-

Enzymatic treatment: a. Treat the cell lysate with DNase I and RNase A to remove nucleic acids. b. Subsequently, treat with Proteinase K to digest proteins.

-

Hot phenol-water extraction: a. Add an equal volume of pre-heated 90% phenol to the lysate. b. Incubate at 65-70°C for 30 minutes with vigorous shaking. c. Cool the mixture on ice and centrifuge to separate the phases. d. Carefully collect the upper aqueous phase, which contains the LPS. e. Repeat the extraction on the phenol phase and the interface.

-

Purification: a. Pool the aqueous phases and dialyze extensively against deionized water for 2-3 days to remove residual phenol and other small molecules. b. Lyophilize the dialyzed sample to obtain crude LPS. c. For further purification, resuspend the crude LPS in water and ultracentrifuge to pellet the LPS, leaving behind contaminating polysaccharides.

-

Analysis: a. Analyze the purified LPS by SDS-PAGE followed by silver staining to visualize the characteristic ladder-like pattern of the O-antigen.

Signaling Pathways and Logical Relationships

The LPS of Gram-negative bacteria is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages. The structure of the O-antigen, including the presence of sugars like L-fucosamine, can influence this interaction and the subsequent downstream signaling cascade.

Caption: Simplified logical relationship of LPS-mediated TLR4 signaling.

The absence or alteration of the O-antigen, as would occur in an L-fucosamine biosynthesis mutant, can lead to several consequences:

-

Increased susceptibility to complement-mediated lysis: The full-length O-antigen provides a shield against the deposition of complement components on the bacterial surface.

-

Altered recognition by the immune system: Changes in the O-antigen structure may affect the binding affinity to TLR4 or other pattern recognition receptors, potentially modulating the inflammatory response.

-

Reduced virulence: The culmination of these effects generally leads to a decrease in the bacterium's ability to cause disease.

Conclusion

This compound, in both its L- and D-isomeric forms, is a critical glycan component in Pseudomonas aeruginosa that significantly influences its virulence. L-fucosamine is essential for the structural integrity of the LPS O-antigen, which is paramount for evading the host immune system. D-fucosamine-containing glycans on type IV pili are vital for motility and adhesion, key processes in colonization and biofilm formation. A thorough understanding of the biosynthesis and function of these this compound-containing structures is crucial for the development of novel therapeutic strategies targeting P. aeruginosa infections. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and to explore avenues for the development of anti-virulence agents.

References

- 1. Genetics of O-Antigen Biosynthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Genetics of O-antigen biosynthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide O-Antigen Chain Length Regulation in Pseudomonas aeruginosa Serogroup O11 Strain PA103 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Development of Resistance in Wild-Type and Hypermutable Pseudomonas aeruginosa Strains Exposed to Clinical Pharmacokinetic Profiles of Meropenem and Ceftazidime Simulated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fucosamine in Bacterial Polysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosamine, an amino sugar derivative of fucose, is an integral component of various bacterial surface polysaccharides, including lipopolysaccharide (LPS) O-antigens and capsular polysaccharides. The incorporation of this unique sugar moiety significantly influences the structural and biological properties of these macromolecules, playing a critical role in host-pathogen interactions, immune evasion, and biofilm formation. This technical guide provides an in-depth exploration of the function of this compound in bacterial polysaccharides, detailing its biosynthesis, its impact on polysaccharide function, and the host signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in microbiology, immunology, and drug development, offering detailed experimental protocols and data to facilitate further investigation into this important area of glycobiology.

Biosynthesis of this compound in Bacteria

The biosynthesis of this compound precursors is a multi-step enzymatic process. In Gram-negative bacteria, the activated form of L-fucosamine is typically UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). The biosynthetic pathway for UDP-L-FucNAc has been particularly well-studied in Pseudomonas aeruginosa serotype O11.

The synthesis of UDP-L-FucNAc begins with the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). A series of enzymatic reactions, catalyzed by the gene products of the O-antigen biosynthesis cluster, convert UDP-GlcNAc to the final this compound precursor.

Key Enzymes and Reactions

The biosynthesis of UDP-L-FucNAc from UDP-GlcNAc in Pseudomonas aeruginosa O11 involves three key enzymes: WbjB, WbjC, and WbjD[1].

-

WbjB: This bifunctional enzyme initiates the pathway by catalyzing the C-4,6-dehydration and C-5 epimerization of UDP-GlcNAc, producing two intermediates[1].

-

WbjC: This enzyme is also bifunctional and acts on the second intermediate from the WbjB reaction. It catalyzes C-3 epimerization followed by a reduction at the C-4 position[1].

-

WbjD: The final enzyme in the pathway, WbjD, is a C-2 epimerase that converts the product of the WbjC reaction into UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc)[1].

In other bacteria, such as those that produce dTDP-L-fucosamine, the pathway starts from dTDP-D-glucose and involves a series of dehydratases, epimerases, and reductases[2][3].

Occurrence and Structural Significance of this compound in Bacterial Polysaccharides

This compound has been identified in the surface polysaccharides of a range of pathogenic and commensal bacteria, where it contributes to the structural diversity and antigenic specificity of these molecules.

Lipopolysaccharide O-Antigen

-

Proteus vulgaris O19: The O-specific polysaccharide of P. vulgaris O19 is composed of a repeating tetrasaccharide unit containing N-acetyl-L-fucosamine (L-FucNAc)[4]. The structure is as follows: →3)-α-L-FucpNAc-(1→3)-β-D-GlcNAcp-(1→3)-α-D-Galp-(1→4)-α-D-GalNAcp-(1→[4].

-

Vibrio cholerae O100: The O-antigen of V. cholerae O100 contains two modified this compound derivatives: α-D-Fucp4N(RHb) and α-L-FucpNAc. These residues are part of a trisaccharide repeating unit[5]. The presence of these unusual sugars contributes to the serotype specificity of this strain.

-

Helicobacter pylori : The O-antigen of H. pylori LPS often contains fucosylated structures that mimic human Lewis blood group antigens, such as Lewis x (Lex) and Lewis y (Ley)[2][6]. These structures are crucial for the bacterium's interaction with the host.

Capsular Polysaccharides

-

Staphylococcus aureus : Some strains of S. aureus possess capsular polysaccharides that contain this compound. For instance, the surface polysaccharide of Staphylococcus aureus M is composed of taurine, D-aminogalacturonic acid, and D-fucosamine.

Functional Roles of this compound-Containing Polysaccharides

The incorporation of this compound into bacterial polysaccharides has profound implications for bacterial physiology and pathogenicity.

Immune Recognition and Modulation

This compound-containing polysaccharides are recognized by host immune receptors, particularly C-type lectins (CTLs). One of the most well-characterized interactions is with Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN), a CTL expressed on dendritic cells.

-

Interaction with DC-SIGN: The fucosylated Lewis antigens on the surface of Helicobacter pylori directly interact with DC-SIGN[4][7][8]. This binding is fucose-dependent and can modulate the host immune response, often leading to a suppression of inflammatory responses and promoting persistent infection[4][6]. The binding of fucosylated ligands to DC-SIGN can trigger a signaling cascade that involves the serine/threonine kinase Raf-1, which in turn can modulate the activity of the transcription factor NF-κB[2][4][6][7].

-

Immunomodulation: By mimicking host structures, this compound-containing polysaccharides can help bacteria evade the host immune system. This molecular mimicry can prevent the generation of a robust adaptive immune response. Furthermore, the interaction with C-type lectins can skew the T-helper cell response, often promoting an anti-inflammatory (Th2) response over a pro-inflammatory (Th1) response, which is less effective at clearing bacterial infections[6].

Biofilm Formation

While the direct quantitative impact of this compound on biofilm formation is an area of active research, the role of surface polysaccharides in this process is well-established. Polysaccharides form a key component of the extracellular polymeric substance (EPS) matrix that encases bacterial biofilms, providing structural stability and protection.

In Escherichia coli, the presence of N-acetylglucosamine (GlcNAc), a related amino sugar, has been shown to reduce biofilm formation by influencing the activity of the transcriptional regulator NagC[9][10][11]. While specific data for this compound is less abundant, it is plausible that the presence and modification of this compound within the O-antigen could similarly influence biofilm architecture and development by altering the physicochemical properties of the cell surface and the EPS matrix. For example, in Pseudomonas aeruginosa, alterations in O-antigen expression have been shown to affect biofilm maturation[11].

Adhesion and Colonization

The glycans on the bacterial surface, including those containing this compound, can act as adhesins, mediating the attachment of bacteria to host cells and tissues.

-

Campylobacter jejuni : This bacterium is known to interact with a variety of host glycans, and its binding specificity can change depending on environmental conditions. C. jejuni can bind to fucosylated glycans, and these interactions are thought to be important for prolonged colonization of the host[2][12].

-

Helicobacter pylori : The fucosylated Lewis antigens on the LPS of H. pylori are involved in the adhesion of the bacterium to the gastric epithelium, a crucial first step in establishing a chronic infection[6].

Quantitative Data on this compound Function

While much of the research on this compound function is qualitative, some studies provide quantitative insights into its role in molecular interactions.

| Interaction/Function | Bacterial Species/Polysaccharide | Quantitative Data | Reference |

| Binding to DC-SIGN | Bacteroides vulgatus LPS oligosaccharides | IC50 values for 2-mer to 16-mer oligosaccharides were in the range of 3 - 4.2 mM, indicating that the terminal mannose is the primary binding determinant. | [9] |

| Biofilm Formation | Pseudomonas aeruginosa PAO1 mutants | No statistically significant difference in OMV production was observed in O-polysaccharide mutants compared to wild-type. However, a CPA-deficient mutant showed reduced biofilm maturation. | [9] |

| Immune Cell Activation | Fucoidan from Nizamuddinia zanardinii | The F3 fraction, with 34.1-40.1% fucose, stimulated RAW264.7 macrophages to secrete NO, TNF-α, IL-1β, and IL-6. | [13] |

Experimental Protocols

Extraction and Purification of this compound-Containing Lipopolysaccharide

This protocol is adapted from methods for LPS extraction from Gram-negative bacteria.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Hot phenol-water solution (equal volumes of 90% phenol (B47542) and water, heated to 68°C)

-

Dialysis tubing (12-14 kDa MWCO)

-

DNase I and RNase A

-

Proteinase K

-

Ultracentrifuge

Procedure:

-

Grow the bacterial strain of interest to the late logarithmic or early stationary phase. Harvest the cells by centrifugation.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in water and heat to 68°C.

-

Add an equal volume of pre-heated (68°C) 90% phenol. Stir vigorously for 30 minutes at 68°C.

-

Cool the mixture on ice and then centrifuge to separate the aqueous and phenol phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Dialyze the aqueous phase extensively against deionized water for 48-72 hours to remove phenol.

-

Treat the dialyzed solution with DNase I and RNase A, followed by Proteinase K to remove contaminating nucleic acids and proteins.

-

Ultracentrifuge the solution to pellet the LPS.

-

Wash the LPS pellet with water and lyophilize for storage.

Analysis of this compound Content by Mass Spectrometry

Materials:

-

Purified polysaccharide sample

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Acetic anhydride (B1165640)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Hydrolysis: Hydrolyze the polysaccharide sample with 2 M TFA at 100°C for 4 hours to release the monosaccharides.

-

Reduction and Acetylation: Reduce the released monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride to produce alditol acetates.

-

GC-MS Analysis: Analyze the resulting alditol acetates by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of the this compound derivative will allow for its identification and quantification relative to an internal standard.

-

LC-MS/MS Analysis: Alternatively, the hydrolyzed monosaccharides can be directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable column (e.g., HILIC) and optimized fragmentation parameters for this compound.

NMR Spectroscopy for Structural Analysis

Sample Preparation:

-

Dissolve the purified polysaccharide (5-10 mg) in D₂O.

-

Lyophilize and redissolve in D₂O two to three times to exchange exchangeable protons.

-

Finally, dissolve the sample in 0.5 mL of D₂O for NMR analysis.

NMR Experiments:

-

1D ¹H NMR: Provides an initial overview of the sample's composition and purity. The anomeric proton region (δ 4.5-5.5 ppm) can indicate the number of sugar residues in the repeating unit.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar spin system, allowing for the tracing of scalar coupling networks.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is useful for assigning all resonances of a particular sugar residue starting from the anomeric proton.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton proximities, which is crucial for determining the glycosidic linkages between sugar residues and the overall three-dimensional structure.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, facilitating the assignment of carbon resonances.

Signaling Pathways and Visualizations

The interaction of this compound-containing bacterial polysaccharides with host immune receptors can trigger specific intracellular signaling cascades. A key example is the engagement of DC-SIGN by fucosylated ligands, which modulates the NF-κB and MAPK pathways.

DC-SIGN Signaling Pathway

Upon binding of a fucosylated bacterial polysaccharide, DC-SIGN initiates a signaling cascade that involves the recruitment of the serine/threonine kinase Raf-1. This pathway can intersect with and modulate signaling from other pattern recognition receptors, such as Toll-like receptors (TLRs).

Experimental Workflow for Studying this compound Function

The following workflow outlines a general approach for investigating the role of this compound in a specific bacterial polysaccharide.

Conclusion

This compound is a critical structural and functional component of many bacterial polysaccharides. Its presence influences the antigenicity of the bacterial cell surface, mediates interactions with the host immune system, and contributes to key virulence-related processes such as adhesion and potentially biofilm formation. The detailed understanding of the biosynthesis and function of this compound-containing polysaccharides opens up new avenues for the development of novel therapeutics, including targeted antibiotics, anti-adhesion agents, and vaccines. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this important bacterial sugar.

References

- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate signaling by C-type lectin DC-SIGN affects NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specificity of DC-SIGN for mannose- and fucose-containing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A sulfated polysaccharide, fucoidan, enhances the immunomodulatory effects of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Polysaccharides—Naturally Occurring Immune Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aspariaglycomics.com [aspariaglycomics.com]

- 13. Mannose–fucose recognition by DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]

Fucosamine: A Key Component of Bacterial Cell Walls and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosamine, an amino sugar derivative of fucose, is an integral component of the cell wall in a range of bacterial species, playing a critical role in structural integrity, antigenicity, and host-pathogen interactions. Its presence in surface-exposed glycopolymers, such as the lipopolysaccharide (LPS) of Gram-negative bacteria and teichuronic acids of Gram-positive bacteria, makes it a molecule of significant interest for the development of novel antibacterial vaccines and targeted therapies. This guide provides a comprehensive overview of this compound in bacterial cell walls, including its quantitative distribution, detailed experimental protocols for its analysis, and its biosynthetic pathway.

I. Quantitative Analysis of this compound in Bacterial Cell Walls

This compound has been identified as a significant constituent of the cell wall in several bacterial species. The following tables summarize the available quantitative and compositional data for this compound in the cell walls of Pseudomonas aeruginosa and Bacillus sp. C-125.

Table 1: Composition of Cell Wall Polymers in Bacillus sp. C-125

| Component | Molar Ratio | Notes |

| Teichuronic Acid | ||

| D-Fucosamine | Main Amino Sugar | Identified as 2-amino-2,6-dideoxy-D-galactose.[1][2] |

| Glucuronic Acid | Present | |

| Galacturonic Acid | Present | |

| Peptidoglycan | A1γ-type | |

| Acidic Polymer | ||

| Glutamic Acid | ~4-5 | |

| Glucuronic Acid | 1 |

Table 2: Components of Lipopolysaccharide (LPS) in Pseudomonas aeruginosa serotype O11

| Component | Presence | Notes |

| L-Fucosamine | Present in O-antigen | UDP-N-acetyl-L-fucosamine is the precursor.[3] |

| Rhamnose | Present | |

| Glucose | Present | |

| N-acetylgalactosamine | Present | |

| Heptose | Present in core | |

| 2-keto-3-deoxyoctulosonic acid (KDO) | Present in core | |

| Alanine | Present |

II. Experimental Protocols

A. Isolation and Hydrolysis of Bacterial Cell Walls for Monosaccharide Analysis

This protocol outlines the general steps for isolating and hydrolyzing bacterial cell walls to release constituent monosaccharides, including this compound, for subsequent analysis.

1. Cell Culture and Harvesting:

-

Grow bacterial cultures to the desired optical density (e.g., mid-log phase) in an appropriate liquid medium.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components.

2. Cell Lysis and Wall Preparation:

-

Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) or enzymatic digestion (e.g., lysozyme (B549824) treatment, particularly for Gram-positive bacteria)[4].

-

Treat the lysate with nucleases (DNase and RNase) to remove nucleic acid contamination.

-

Isolate the insoluble cell wall fraction by ultracentrifugation.

-

Wash the cell wall pellet extensively with water and detergents (e.g., SDS) to remove membrane proteins and lipids, followed by washes with water to remove the detergent[5].

3. Hydrolysis of Cell Wall Polysaccharides:

-

For the release of neutral and amino sugars, hydrolyze the purified cell wall material with trifluoroacetic acid (TFA). A microwave-assisted method can significantly reduce the hydrolysis time[6].

-

Suspend the dried cell wall material in 2-4 M TFA.

-

Heat at 100-120°C for 1-5 hours (conventional heating) or for 5-15 minutes (microwave heating)[6].

-

-

Remove the acid by evaporation under a stream of nitrogen.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the separation and identification of monosaccharides. The following protocol describes the derivatization of hydrolyzed monosaccharides to their volatile alditol acetates for GC-MS analysis.

1. Reduction and Acetylation:

-

Reduce the hydrolyzed monosaccharides with sodium borohydride (B1222165) (NaBH₄) to their corresponding alditols.

-

Neutralize the reaction with acetic acid.

-

Perform acetylation using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form alditol acetates.

2. Extraction:

-

Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

-

Wash the organic phase with water to remove residual reagents.

-

Dry the organic phase over anhydrous sodium sulfate.

3. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5)[7][8].

-

Use a temperature program to separate the different alditol acetates.

-

Identify this compound alditol acetate (B1210297) based on its retention time and mass spectrum compared to a known standard.

C. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for this compound Analysis

HPLC with pre-column derivatization and fluorescence detection offers high sensitivity for the quantification of amino sugars.

1. Derivatization:

-

Derivatize the hydrolyzed sample containing this compound with a fluorescent labeling agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl)[9][10]. The reaction is typically carried out in a borate (B1201080) buffer at a controlled temperature and pH.

2. HPLC Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile)[9].

3. Fluorescence Detection:

-

Detect the fluorescently labeled this compound using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., excitation at 263 nm and emission at 315 nm for FMOC derivatives)[9].

-

Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

D. NMR Spectroscopy for Structural Elucidation of this compound-Containing Polysaccharides

NMR spectroscopy is an indispensable tool for determining the detailed structure of polysaccharides, including the anomeric configuration and linkage of this compound residues.

1. Sample Preparation:

-

Purify the this compound-containing polysaccharide from the bacterial cell wall.

-

Dissolve the purified polysaccharide in a suitable deuterated solvent (e.g., D₂O).

2. NMR Experiments:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:

-

¹H NMR: To identify the anomeric protons and other characteristic signals.

-

¹³C NMR: To identify the carbon signals of the sugar residues.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within a sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons[11][12].

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which are crucial for determining the linkages between sugar residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the glycosidic linkages and the three-dimensional structure.

-

3. Data Analysis:

-

Analyze the NMR spectra to assign the chemical shifts of all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units, including this compound, in the polysaccharide chain[11][12][13][14].

III. Biosynthesis of this compound Precursor and Analytical Workflow

A. Biosynthesis of UDP-N-acetyl-L-fucosamine in Pseudomonas aeruginosa

The biosynthesis of L-fucosamine in P. aeruginosa O11 proceeds via its nucleotide-activated precursor, UDP-N-acetyl-L-fucosamine. This pathway involves a series of enzymatic reactions starting from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

Caption: Biosynthesis pathway of UDP-N-acetyl-L-fucosamine in P. aeruginosa.

B. Logical Workflow for this compound Analysis in Bacterial Cell Walls

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound as a component of bacterial cell walls.

Caption: Workflow for this compound analysis from bacterial cell walls.

IV. Functional Significance and Therapeutic Potential

The presence of this compound in surface-exposed polysaccharides underscores its importance in the interaction between bacteria and their environment, particularly the host immune system. As a component of the O-antigen of LPS, this compound contributes to the serotype specificity of Gram-negative bacteria and is a key target for the host's antibody response[15][16]. The structural variability of these surface polysaccharides, including the presence of unique sugars like this compound, is a mechanism for immune evasion[15].

The accessibility of this compound on the bacterial surface makes it an attractive target for the development of novel therapeutics:

-

Vaccine Development: this compound-containing polysaccharides can be used as antigens in conjugate vaccines to elicit a protective antibody response against pathogenic bacteria.

-

Monoclonal Antibody Therapy: Monoclonal antibodies targeting this compound-containing epitopes on the bacterial surface could be developed for passive immunotherapy, potentially offering a specific and potent treatment for infections caused by multidrug-resistant bacteria[17][18][19].

Conclusion

This compound is a significant and functionally important component of the cell walls of various bacterial species. The detailed methodologies and biosynthetic insights provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the structure, function, and biosynthesis of this compound-containing glycopolymers will be instrumental in the development of next-generation antibacterial agents and vaccines to combat infectious diseases.

References

- 1. Presence of this compound in teichuronic acid of the alkalophilic Bacillus strain C-125 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presence of this compound in teichuronic acid of the alkalophilic Bacillus strain C-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Hydrolysis of bacterial wall carbohydrates in the microwave using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved sensitive high performance liquid chromatography assay for glucosamine in human and rat biological samples with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Sensitive High Performance Liquid Chromatography Assay for Glucosamine in Human and Rat Biological Samples with Fluorescence Detection | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 11. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR Based Polysaccharide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Lipopolysaccharide - Wikipedia [en.wikipedia.org]

- 16. lndcollege.co.in [lndcollege.co.in]

- 17. Monoclonal Antibody-Based Therapies for Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Fucosamine in Microbial Pathogenesis: A Technical Guide

An In-depth Examination of Biosynthesis, Virulence Contribution, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosamine and its acetylated form, N-acetylthis compound, are amino sugars that are increasingly recognized for their critical roles in the pathogenicity of a variety of medically important bacteria. As integral components of surface structures such as lipopolysaccharide (LPS) and capsules, these sugars mediate crucial interactions between microbes and their hosts. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into bacterial cell surface structures, and its multifaceted role in virulence mechanisms, including adhesion, invasion, and biofilm formation. We present a synthesis of current quantitative data, detailed experimental protocols for studying this compound's function, and visual representations of key pathways and workflows to facilitate a deeper understanding of this important molecule in microbial pathogenesis and as a potential target for novel antimicrobial strategies.

Introduction

The surfaces of microbial pathogens are decorated with a complex array of glycoconjugates that are critical for their survival and virulence. Among these are amino sugars, which play pivotal roles in structural integrity, immune evasion, and host-cell interactions. This compound (2-amino-2,6-dideoxy-galactose) and its more common derivative, N-acetylthis compound (FucNAc), are key components of the surface antigens of several significant human pathogens, including Pseudomonas aeruginosa, Helicobacter pylori, and Campylobacter jejuni. The presence and modification of these sugars on cell surface structures like lipopolysaccharide (LPS) and capsular polysaccharides can profoundly influence the bacterium's ability to colonize its host, resist immune clearance, and cause disease. This guide delves into the technical details of this compound's involvement in microbial pathogenesis, providing researchers and drug development professionals with a foundational understanding of its biosynthesis, function, and potential as a therapeutic target.

Biosynthesis of UDP-N-acetyl-L-fucosamine

The precursor for the incorporation of N-acetyl-L-fucosamine into bacterial glycoconjugates is UDP-N-acetyl-L-fucosamine (UDP-L-FucNAc). The biosynthesis of this nucleotide sugar from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) has been well-characterized in Pseudomonas aeruginosa serotype O11.[1] This pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the wbj gene cluster (homologous to the cap5 locus in Staphylococcus aureus).

The key enzymes and steps in this pathway are:

-

WbjB (Cap5E): This bifunctional enzyme initiates the pathway by catalyzing the 4,6-dehydration of UDP-GlcNAc, followed by C-5 epimerization.

-

WbjC (Cap5F): This enzyme is also bifunctional, catalyzing C-3 epimerization and subsequent C-4 reduction of the intermediate.

-

WbjD (Cap5G): The final step is a C-2 epimerization of UDP-2-acetamido-2,6-dideoxy-L-talose to yield the final product, UDP-N-acetyl-L-fucosamine.[1]

References

In-depth Analysis of Fucosamine's Immunological Properties Reveals a Field in Its Infancy

A comprehensive review of scientific literature reveals a significant gap in the specific immunological properties of Fucosamine, an amino sugar derived from fucose. While the broader topics of fucose, the enzymatic process of fucosylation, and the well-studied amino sugar glucosamine (B1671600) have extensive research detailing their roles in the immune system, data directly pertaining to this compound is notably scarce. This technical guide will address the current state of knowledge, highlighting the distinction between these related compounds and summarizing the immunological functions of fucose/fucosylation and glucosamine as a critical frame of reference.

Distinguishing this compound from Fucose and Glucosamine

It is crucial to differentiate between three related but distinct molecules:

-

Fucose: A deoxyhexose sugar (specifically L-fucose (B3030135) in mammals) that is a fundamental component of many N-glycans, O-glycans, and glycolipids.

-

Fucosylation: The enzymatic process of attaching a fucose molecule to other molecules, such as proteins and lipids. This post-translational modification is critical for the function of many cell surface receptors and signaling molecules.

-

This compound: An amino sugar derivative of fucose, where a hydroxyl group is replaced by an amino group.

-

Glucosamine: An amino sugar derived from glucose, which is one of the most abundant monosaccharides and has been extensively studied for its anti-inflammatory and immunomodulatory effects.

The user's query specifically requests information on this compound. However, publicly accessible scientific and technical literature does not currently provide sufficient data to construct a detailed guide on its specific immunological properties, including quantitative data, detailed experimental protocols, or established signaling pathways. The majority of research focuses on the broader impact of fucosylation and the distinct effects of glucosamine.

The Immunological Role of Fucosylation: A Proxy for Understanding Fucose-Containing Structures

While data on this compound is lacking, the process of fucosylation, which involves the addition of fucose to glycans, is known to be a critical regulator of the immune system. Fucose-containing glycans on the surface of cells mediate numerous immunological processes.

Key immunological functions regulated by fucosylation include:

-

Leukocyte Adhesion and Trafficking: Fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), are essential for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step for their migration to sites of inflammation.

-

Immune Cell Development: Proper fucosylation is necessary for the development and function of various immune cells.[1]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding affinity to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in ADCC activity.[2][3] This has been a key area of development for therapeutic monoclonal antibodies in oncology.

-

Receptor Signaling: Fucosylation can modulate the activity of crucial signaling receptors. For example, core fucosylation can negatively regulate receptors like the FcγRIII receptor.[4] Conversely, it is essential for the proper function of other receptors involved in development and cell communication.[2]

Exogenous L-fucose has been shown to enhance fucosylation levels via the salvage pathway and can attenuate lipopolysaccharide-induced neuroinflammation, suggesting that modulating fucose availability has therapeutic potential.[4]

Fucosylation Biosynthesis and Regulation

The donor substrate for fucosylation is GDP-fucose, which is synthesized through two main pathways: the de novo pathway and the salvage pathway.[4] The de novo pathway is the primary source under normal conditions. The salvage pathway utilizes free L-fucose from dietary sources or lysosomal degradation to produce GDP-fucose.[4] This dual-pathway system highlights the importance of maintaining cellular fucose levels for proper immune function.

Caption: Overview of GDP-Fucose Biosynthesis and Fucosylation.

The Immunological Properties of Glucosamine: A Well-Studied Amino Sugar

In contrast to this compound, D-glucosamine (GlcN) and its derivative N-acetyl-D-glucosamine (NAG) have been the subject of extensive immunological research.[5][6] Glucosamine is widely available as a dietary supplement and has demonstrated significant anti-inflammatory and immunomodulatory activities.

Anti-Inflammatory Effects

Glucosamine exerts anti-inflammatory effects through various mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Glucosamine has been shown to suppress the production of key pro-inflammatory cytokines such as IL-1β and TNF-α.[7]

-

Suppression of Inflammatory Mediators: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators like nitric oxide (NO) and prostaglandins.[7]

Modulation of Immune Cell Function

Glucosamine directly impacts the function and differentiation of several immune cell types:

-

T-Cell Differentiation: Glucosamine can modulate the differentiation of T helper (Th) cells, impeding Th1 and Th2 development while promoting Th17 differentiation by interfering with the N-glycosylation of the IL-2 receptor alpha chain (CD25).[8]

-

Myeloid-Derived Suppressor Cells (MDSCs): Studies have shown that glucosamine promotes the production of MDSCs, a population of immature myeloid cells with potent immunosuppressive capabilities.[9][10] It enhances their suppressive function by increasing the expression of arginase 1 and iNOS.[9]

-

Natural Killer (NK) Cells: D-glucosamine has been found to enhance the lytic activity of human NK cells in vitro.[11]